REACTION_CXSMILES
|
[CH:1]([S:3]([O-:6])(=[O:5])=[O:4])=[CH2:2].[Na+:7].S(OOS([O-])(=O)=O)([O-])(=O)=O.[Na+].[Na+].[C:20]([OH:24])(=[O:23])[CH:21]=[CH2:22]>O>[C:20]([OH:24])(=[O:23])[CH:21]=[CH2:22].[CH:1]([S:3]([O-:6])(=[O:5])=[O:4])=[CH2:2].[Na+:7] |f:0.1,2.3.4,7.8.9|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C)S(=O)(=O)[O-].[Na+]
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
95 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 1 liter round bottom flask equipped with a thermometer, agitator, condenser, nitrogen inlet tube, and slow addition funnels
|
Type
|
ADDITION
|
Details
|
was charged with a solution of 10 g
|
Type
|
CUSTOM
|
Details
|
The contents were purged subsurface with nitrogen for 1 hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
separately added over 4 hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
Reflux
|
Type
|
TEMPERATURE
|
Details
|
was maintained for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The flask was equipped with a Dean-Stark trap
|
Type
|
ADDITION
|
Details
|
of 50% sodium hydroxide (Charge D) was slowly added over 2.5 hours
|
Duration
|
2.5 h
|
Type
|
CUSTOM
|
Details
|
was stripped to about 95° C.
|
Type
|
CUSTOM
|
Details
|
100 parts of alcohol were removed
|
Name
|
|
Type
|
|
Smiles
|
C(C=C)(=O)O.C(=C)S(=O)(=O)[O-].[Na+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |